(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride

描述

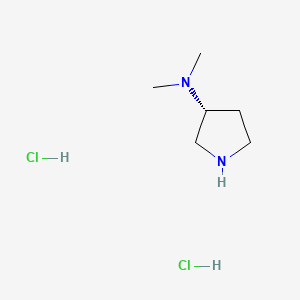

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride (CAS: 864448-61-3) is a chiral pyrrolidine derivative with a dimethylamino substituent at the 3-position. Its molecular formula is C₆H₁₆Cl₂N₂, and it has a molecular weight of 187.11 g/mol . The compound is hygroscopic, with a melting point range of 194–197°C, and exhibits a specific optical rotation of +3.1° (c = 1 in water) . It is commonly used in pharmaceutical research, particularly as a building block for synthesizing chiral ligands or bioactive molecules. The compound is available in ≥97% purity and is typically stored under nitrogen at ambient temperatures to prevent degradation .

属性

IUPAC Name |

(3R)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKWRSLMCUOOZ-QYCVXMPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705293 | |

| Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864448-61-3 | |

| Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stereoselective Synthesis of the Pyrrolidine Ring

The most common approach involves the stereoselective construction of the pyrrolidine core, which ensures the correct (R)-configuration at the chiral center. According to recent research and patent literature, the synthesis typically proceeds via the following key steps:

- Starting Material Selection: The synthesis begins with a suitable precursor such as a chiral amino acid derivative or a chiral amine, which provides the stereochemical foundation for the final product.

- Cyclization: An intramolecular cyclization step forms the pyrrolidine ring. This can be achieved through nucleophilic attack of an amine on a suitable electrophile, often under conditions that favor stereoselectivity, such as the use of chiral catalysts or auxiliaries.

- Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution or reductive amination, often employing dimethylamine or related reagents under controlled conditions to ensure regio- and stereoselectivity.

Specific Synthetic Routes

Route A: Chiral Auxiliary-Mediated Synthesis

This method involves the use of a chiral auxiliary attached to a precursor molecule, which guides the stereoselective formation of the pyrrolidine ring:

Route B: Asymmetric Catalysis

Utilizes chiral catalysts to induce stereoselectivity during the cyclization or amination steps:

Patent and Literature Insights

The patent US20040236118A1 describes methods for synthesizing pyrrolidine derivatives, emphasizing stereoselective routes that can be adapted for (R)-(+)-3-(Dimethylamino)pyrrolidine. The synthesis involves complex multistep processes, often employing chiral auxiliaries or catalysts to achieve high stereoselectivity.

Data Table Summarizing Preparation Methods

化学反应分析

Types of Reactions

®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Corresponding amine

Substitution: Various substituted pyrrolidine derivatives

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis:

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. It acts as a precursor for various chiral drugs, including carbapenem antibiotics, which are vital for treating bacterial infections. The compound's ability to form chiral centers makes it indispensable in creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts .

Case Study: Carbapenem Derivatives

Research has indicated that derivatives of (R)-(+)-3-(Dimethylamino)pyrrolidine are effective in synthesizing carbapenem compounds with enhanced antimicrobial properties. These derivatives have shown promising results against resistant bacterial strains, highlighting the compound's significance in addressing antibiotic resistance .

Chemical Synthesis

Versatile Building Block:

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its structure allows for various modifications, making it suitable for creating diverse chemical entities .

Applications in Heterocyclic Chemistry:

The compound is frequently employed in synthesizing heterocyclic compounds, which are essential in medicinal chemistry due to their biological activity. For instance, it has been used in glycine-based cycloaddition reactions to produce pyrrolidine-containing heterocycles that demonstrate pharmacological activities .

Neurochemistry Research

Studying Neurotransmitter Systems:

this compound is valuable in neurochemistry research for studying neurotransmitter systems. Its ability to penetrate the blood-brain barrier makes it a useful tool for investigating brain function and potential treatments for mental health conditions .

Case Study: Tauopathies

Recent studies have utilized this compound to explore its effects on microtubule stabilization in models of tauopathy, a class of neurodegenerative diseases. The findings suggest that compounds derived from (R)-(+)-3-(Dimethylamino)pyrrolidine can lead to significant improvements in tau pathology and neuron preservation .

Material Science

Development of New Materials:

Research is ongoing into the potential applications of this compound in material science. Its unique chemical properties may contribute to the development of new materials with specific characteristics such as enhanced conductivity or stability .

Agrochemical Formulations

Innovative Pest Control Solutions:

The compound is also being investigated for its role in developing agrochemicals. Its properties may enhance the effectiveness of pest control solutions, contributing to more sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing chiral drugs targeting neurological disorders | Carbapenem derivatives for antibiotic resistance |

| Chemical Synthesis | Versatile building block for complex organic molecules | Heterocyclic compounds through glycine-based cycloaddition |

| Neurochemistry Research | Studying neurotransmitter systems and brain function | Effects on microtubule stabilization in tauopathy models |

| Material Science | Potential applications in creating new materials with specific properties | Ongoing research into conductivity and stability enhancements |

| Agrochemical Formulations | Investigated for use in developing effective pest control solutions | Research into sustainable agricultural practices |

作用机制

The mechanism of action of ®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce enantioselectivity in the formation of products.

相似化合物的比较

This section provides a detailed comparison of (R)-(+)-3-(dimethylamino)pyrrolidine dihydrochloride with structurally and functionally related compounds, focusing on molecular properties, applications, and safety profiles.

Structural Analogs

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation | Purity |

|---|---|---|---|---|---|---|

| This compound | 864448-61-3 | C₆H₁₆Cl₂N₂ | 187.11 | 194–197 | +3.1° (c=1, H₂O) | ≥97% |

| (S)-(-)-3-Dimethylaminopyrrolidine dihydrochloride | 5424-47-5 | C₆H₁₆Cl₂N₂ | 187.11 | Not reported | Not reported | ≥97% |

| (R)-(+)-3-Aminoquinuclidine dihydrochloride | 123536-14-1 | C₇H₁₄Cl₂N₂ | 209.12 | Not reported | Not reported | Not reported |

| Opipramol Dihydrochloride | 909-39-7 | C₂₃H₃₂Cl₂N₂O | 447.43 | 215–220 | Not applicable | ≥98% |

Key Observations :

- Quinuclidine Analog : The quinuclidine derivative (CAS: 123536-14-1) has a larger bicyclic structure, increasing molecular weight by ~22 g/mol. Its toxicological profile remains understudied .

- Opipramol Dihydrochloride : A structurally complex analog with a tricyclic backbone, used clinically as an antidepressant. Its higher molecular weight (447.43 g/mol) and distinct melting point highlight functional diversification .

Table 2: Hazard Profiles

| Compound Name | GHS Hazard Codes | Primary Risks | Storage Conditions |

|---|---|---|---|

| This compound | H315, H319, H335 | Skin/eye irritation, respiratory irritation | Ambient, under nitrogen |

| (R)-(+)-3-Aminoquinuclidine dihydrochloride | Not classified | Unknown toxicity | Not reported |

| Opipramol Dihydrochloride | H302, H410 | Acute toxicity, aquatic toxicity | Room temperature, dry |

Key Observations :

- The target compound requires stringent handling due to irritant properties, whereas (R)-(+)-3-aminoquinuclidine dihydrochloride lacks sufficient toxicological data, necessitating caution in experimental use .

- Opipramol dihydrochloride poses additional environmental hazards (H410), reflecting its broader regulatory oversight .

生物活性

(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique biological activities and applications. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its importance in various fields.

Overview of the Compound

- Chemical Structure : this compound is characterized by a pyrrolidine ring substituted with a dimethylamino group at the third position, making it a chiral molecule.

- Molecular Formula : C₇H₁₈Cl₂N₂

- CAS Number : 864448-61-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding, which can influence the activity of these targets. Notably, it has been studied for its role as a chiral ligand in asymmetric synthesis, enhancing the enantioselectivity of reactions involving metal catalysts .

Pharmacological Applications

- Central Nervous System : The compound serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system, including potential treatments for neurological disorders.

- Beta-3 Adrenergic Receptor Agonism : Research indicates that derivatives of pyrrolidine compounds, including this compound, may act as beta-3 adrenergic receptor agonists. This activity has implications for treating conditions like overactive bladder .

- Antimicrobial Properties : Studies have shown that certain pyrrolidine derivatives exhibit antibacterial and antifungal activities. The compound's structure allows it to hinder the growth of harmful bacteria and fungi, suggesting its potential use in developing antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of Pyrrolidine Ring : Derived from amino acids or nitrogen-containing compounds.

- Dimethylation : The pyrrolidine ring undergoes dimethylation using reagents such as dimethyl sulfate or methyl iodide.

- Chiral Resolution : The racemic mixture is resolved into enantiomers using techniques like crystallization or chromatography.

- Formation of Dihydrochloride Salt : The free base is converted to its dihydrochloride salt through treatment with hydrochloric acid .

Anticancer Activity

Recent studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound. For instance, a study involving 5-oxopyrrolidine derivatives demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the pyrrolidine structure could enhance cytotoxicity while minimizing toxicity to non-cancerous cells .

| Compound | Activity Against A549 Cells | Toxicity to Non-Cancerous Cells |

|---|---|---|

| Compound 18 | High | Low |

| Compound 21 | Moderate | Moderate |

| This compound | Potentially high | Under investigation |

Antimicrobial Studies

In vitro tests have shown that certain pyrrolidine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds derived from (R)-(+)-3-(Dimethylamino)pyrrolidine exhibited notable inhibition against multidrug-resistant strains of Staphylococcus aureus .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of a pyrrolidine precursor using a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas titration in anhydrous ethanol. Purity is monitored using chiral HPLC with a Crownpak CR-I column (3.0 × 150 mm, 5 µm) and a mobile phase of aqueous perchloric acid (pH 2.0)/methanol (90:10) . Safety protocols, including glovebox use for moisture-sensitive steps, are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted intermediates.

- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess chemical purity (>98%).

- Chiral chromatography (as above) to verify enantiomeric excess (>99% for the (R)-enantiomer).

- Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Spill management : Neutralize spills with sodium bicarbonate, collect residues in sealed containers, and dispose via licensed hazardous waste services .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity data between different analytical methods?

- Methodological Answer : Cross-validate results using complementary techniques:

- Circular dichroism (CD) spectroscopy to correlate optical activity with chiral HPLC retention times.

- X-ray crystallography to confirm absolute configuration if crystalline derivatives are obtainable.

- Mass spectrometry (HRMS) to rule out co-eluting impurities with similar retention times .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- pH adjustment : Maintain solutions at pH 4–5 (using acetate buffer) to minimize hydrolysis of the dimethylamino group.

- Temperature control : Store solutions at –20°C and avoid freeze-thaw cycles.

- Stability-indicating assays : Use reversed-phase HPLC with photodiode array detection to monitor degradation products (e.g., oxidation at the pyrrolidine ring) .

Q. How can metabolic pathways of this compound be predicted and validated in preclinical models?

- Methodological Answer :

- In silico prediction : Use tools like PISTACHIO or Reaxys to identify potential Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .

- In vitro validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Quantify metabolites using stable isotope-labeled internal standards .

- In vivo correlation : Administer radiolabeled compound in rodent models and perform whole-body autoradiography .

Q. What experimental designs address contradictory data on the compound’s receptor-binding affinity?

- Methodological Answer :

- Orthogonal binding assays : Compare surface plasmon resonance (SPR), radioligand displacement, and functional cAMP assays.

- Control for assay artifacts : Include negative controls (e.g., receptor knockout cells) and validate buffer compatibility (e.g., avoid high DMSO concentrations) .

- Dose-response refinement : Use a 10-point dilution series (e.g., 1 nM–100 µM) to improve IC50 accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。